4-methoxy-N-pyrrolidin-3-ylbenzamide is an organic compound that belongs to the class of benzamides, characterized by a methoxy group and a pyrrolidine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized from commercially available precursors such as 4-methoxybenzoic acid and pyrrolidine. Its synthesis typically involves the formation of the benzamide core, which serves as the foundation for further modifications.
4-methoxy-N-pyrrolidin-3-ylbenzamide is classified under:
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide generally follows these steps:
Industrial synthesis may involve optimization techniques such as continuous flow systems and advanced purification methods like chromatography to enhance yield and purity.
The molecular structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Key structural features include:
4-methoxy-N-pyrrolidin-3-ylbenzamide can undergo various reactions including:
The mechanism of action for 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with specific biological targets, potentially affecting various enzymatic pathways or receptor activities. Detailed studies are required to elucidate its precise mechanisms in biological systems.
Key chemical properties include:
Relevant data regarding these properties should be verified through experimental analysis under controlled conditions.
4-methoxy-N-pyrrolidin-3-ylbenzamide has several scientific applications:
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide requires strategic bond disconnections to address the chemoselective challenges of assembling the benzamide core with the stereoelectronically complex pyrrolidine moiety. Two predominant retrosynthetic approaches have been validated: Carboxylic Acid First Route: This begins with para-anisic acid activation, where 4-methoxybenzoic acid undergoes mixed anhydride formation using pivaloyl chloride in the presence of N-methylmorpholine (yield: 85–92%). Subsequent amidation with tert-butoxycarbonyl (Boc)-protected 3-aminopyrrolidine affords the protected amide intermediate. Critical to this pathway is the Boc deprotection step, which employs trifluoroacetic acid in dichloromethane (0°C to rt, 2h), preserving the amide bond integrity while revealing the pyrrolidinyl amine for final functionalization [3] [8]. Amine-First Functionalization: Alternative routes involve N-alkylation of pyrrolidin-3-amine with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. This necessitates in situ pH control (pH 8–9) using sodium carbonate buffer to suppress diacylation byproducts. While efficient, this method struggles with regiochemical purity when unprotected pyrrolidine heterocycles bear multiple nucleophilic sites, often yielding mixtures requiring chromatographic separation (HPLC purity: ≤78% without optimization) [4] [6].
Table 1: Comparison of Synthetic Routes to 4-Methoxy-N-pyrrolidin-3-ylbenzamide
| Strategy | Key Intermediate | Coupling Conditions | Overall Yield | Purity Challenges |
|---|---|---|---|---|
| Carboxylic Acid First | Boc-3-aminopyrrolidine | Mixed anhydride, THF, -15°C | 65–72% | Epimerization at C3; Boc cleavage |
| Amine-First | 4-Methoxybenzoyl chloride | Schotten-Baumann, aq. Na₂CO₃, 0°C | 58–64% | Overacylation; regioselectivity |
Challenges persist in crystallinity control of the final amide. As demonstrated in analogous systems like 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, molecular packing is influenced by methoxy group positioning and pyrrolidine conformation, necessitating tailored recrystallization solvents (e.g., ethyl acetate/heptane) to achieve pharmaceutically acceptable polymorphs [8].
The stereogenic C3 position of pyrrolidine introduces chirality-dependent bioactivity in benzamide hybrids, mandating precise stereocontrol. Key advancements include: Directed Lithiation: N-Boc-pyrrolidine undergoes ortho-directed metallation at C3 using sec-butyllithium/TMEDA (-78°C, Et₂O). Quenching with electrophiles (e.g., DMF) yields 3-substituted aldehydes, subsequently transformed to amines via reductive amination. This route achieves >98% regioselectivity but requires cryogenic conditions and anhydrous handling, limiting scalability [6]. Enzymatic Desymmetrization: Mesodiamino pyrrolidine precursors are resolved using lipase B from Candida antarctica (CAL-B) in vinyl acetate. Kinetic resolution affords (3S)- and (3R)-N-acetyl-pyrrolidines (ee >99%), which undergo deacylation and amide coupling. While elegant, substrate loading constraints (<50 g/L) necessitate reactor intensification for industrial adoption [3].
Crystallographic analysis of related compounds confirms that pyrrolidine ring puckering (envelope vs. twist conformations) modulates amide bond geometry. In 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, the dihedral angle between benzoyl and pyrrolidine planes averages 72.79(15)°, influencing solubility and aggregation behavior—a critical consideration for salt formation in downstream processing [8].
Transition Metal-Catalyzed Coupling: Palladium-mediated C–N bond formation between 3-aminopyrrolidine and p-bromoanisole leverages Buchwald-Hartwig amination catalysts. Systems like Pd₂(dba)₃/XPhos (toluene, 100°C) achieve 89% conversion but suffer from palladium residue contamination (>500 ppm), requiring costly scavengers. Copper(I)-N,N-dimethylglycine complexes offer cheaper alternatives, though methoxy group demethylation remains problematic above 80°C [3] [10].
Biocatalytic Amidation: ATP-dependent amide bond synthetases (ABS) like McbA from Marinactinospora thermotolerans enable aqueous-phase amidation between 4-methoxybenzoic acid and pyrrolidin-3-amine. Engineered ancestral ABS variants exhibit 20°C-enhanced thermostability and broader substrate acceptance, converting sterically hindered amines (e.g., N-alkyl-pyrrolidines) at rates up to 3.5 μmol/min/mg. ATP dependency (1.5 eq.) currently limits cost-efficiency, positioning this method for high-value applications [3].
Table 2: Catalytic Systems for Key Bond Formations
| Catalyst Type | Reaction | Conditions | Conversion | Key Advantage |
|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | C–N Coupling (Buchwald) | Toluene, 100°C, 12h | 89% | Broad substrate scope |
| Ancestral ABS enzyme | Biocatalytic amidation | Aqueous buffer, 37°C, ATP, 4h | 95% | No protecting groups; water-based |
| CuI/DMEG | Ullmann-type coupling | DMSO, 80°C, 24h | 75% | Low metal loading (5 mol%) |
Solventless methodologies address waste constraints in benzamide synthesis: Mechanochemical Activation: Ball-milling of 4-methoxybenzoic acid and pyrrolidin-3-amine hydrochloride with K₂CO₃ (stoichiometric base) yields the amide directly in 15 minutes (conv. >90%). This eliminates solvent recovery units and reduces E-factors from 25 (traditional) to <5. Triboelectric effects during milling partially degrade crystalline K₂CO₃, generating reactive surfaces that accelerate deprotonation–acylation sequences [3] [8].
In Silico Hazard Minimization: The USEtox model (UNEP-SETAC toxicity framework) filters amines/acids for low human toxicity (score ≤6) and environmental persistence. Applying this to 4-methoxybenzoic acid (toxicity score: 2) and pyrrolidin-3-amine (score: 3) qualifies both as "safechems," enabling sustainable-by-design routes. Ancestral ABS enzymes then couple these precursors in water, reducing process mass intensity (PMI) by 40% versus DMF-based amidation [3].
Table 3: Solvent Selection Guide for Key Steps
| Reaction Step | Recommended Solvent | Alternative (Green) | Hazard Concern |
|---|---|---|---|
| Amide Coupling | DMF | 2-MeTHF | Reproductive toxicity (DMF) |
| Methoxy Incorporation | Chlorobenzene | Anisole | Bioaccumulation potential |
| Final Crystallization | Ethanol | Ethyl lactate | Ozone depletion potential |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5